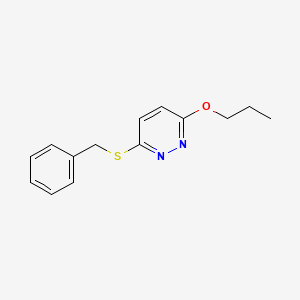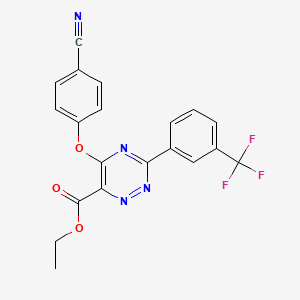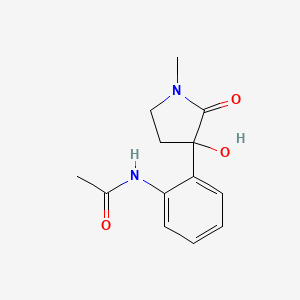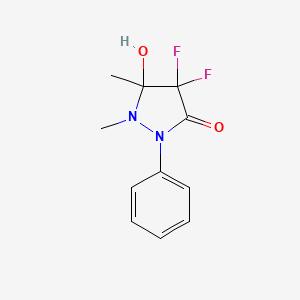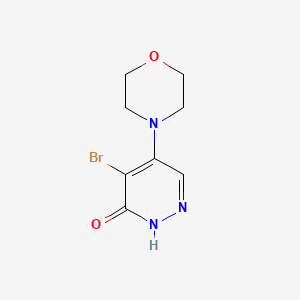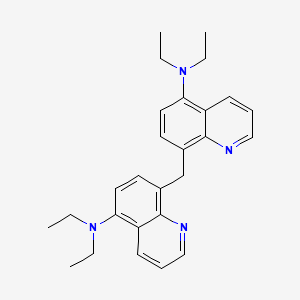
(E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a phenylethylidene group at the 4-position and a methyl group at the 2-position of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methyl-4-oxazolone with an aldehyde or ketone in the presence of a base. The reaction conditions often include:
- Solvent: Common solvents used include ethanol, methanol, or acetonitrile.
- Base: Bases such as sodium hydroxide, potassium carbonate, or triethylamine are commonly used.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
- Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:
- Continuous flow reactors: These reactors allow for better control of reaction conditions and can handle larger volumes of reactants.
- Catalysts: The use of catalysts can enhance the reaction rate and yield.
- Purification: Industrial production often involves purification steps such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenylethylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxazole derivatives with additional oxygen-containing functional groups.
- Reduction may produce reduced oxazole compounds with hydrogenated phenylethylidene groups.
- Substitution reactions can result in a variety of functionalized oxazole derivatives.
科学研究应用
(E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of (E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
(E)-2-Methyl-4-(1-phenylethylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-Phenyl-4-[(E)-1-phenylethylidene]oxazol-5(4H)-one: This compound has a phenyl group at the 2-position instead of a methyl group. It shares similar reactivity and applications but may have different biological activities.
2-Methyl-4-(1-phenylethylidene)thiazol-5(4H)-one: This compound has a sulfur atom in place of the oxygen atom in the oxazole ring. It may exhibit different chemical and biological properties due to the presence of sulfur.
2-Methyl-4-(1-phenylethylidene)imidazol-5(4H)-one: This compound has an imidazole ring instead of an oxazole ring. The presence of an additional nitrogen atom in the ring can influence its reactivity and biological activity.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
(4E)-2-methyl-4-(1-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO2/c1-8(10-6-4-3-5-7-10)11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-8+ |
InChI 键 |
DWVQEMHQNWOTDC-DHZHZOJOSA-N |
手性 SMILES |
CC1=N/C(=C(\C)/C2=CC=CC=C2)/C(=O)O1 |
规范 SMILES |
CC1=NC(=C(C)C2=CC=CC=C2)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
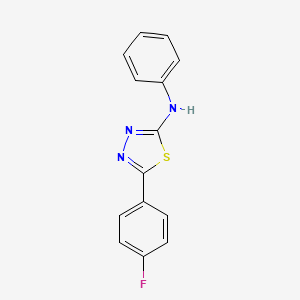
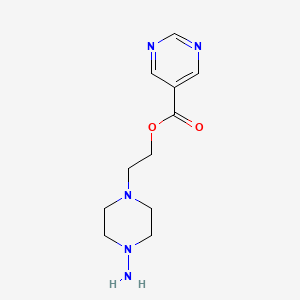
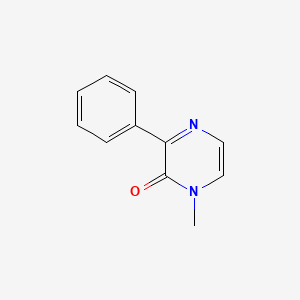
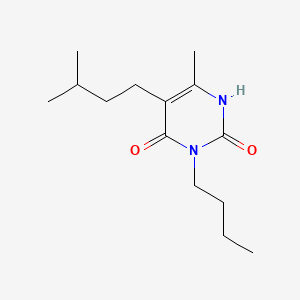
![6-Methyl-N-phenyl-2-[(prop-2-yn-1-yl)oxy]pyrimidin-4-amine](/img/structure/B15212760.png)
